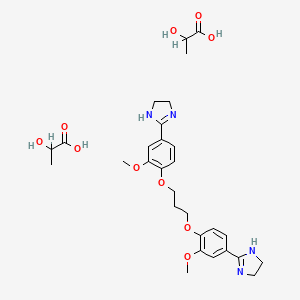![molecular formula C22H27N3O3 B1231758 2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone is a member of beta-carbolines.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on pyrido[3,4-b]indoles, including derivatives similar to 2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone, has indicated significant antitumor activities. Nguyen et al. (1990) described the synthesis of a class of 4-methyl-5H-pyrido[4,3-b]benzo[e]indoles through thermal Fischer indolization, which showed promising antineoplastic properties in both in vitro and in vivo tumor models, highlighting their potential as a new class of antitumor agents Nguyen et al., 1990. Moreover, Morón et al. (1993) explored 4-amino-substituted 7-methoxy and 7-hydroxy-11-methyl 10H-pyrido[2,3-b]carbazoles and related compounds, finding them devoid of antitumor properties in experimental models sensitive to ellipticines, which suggests the critical role of pyridinic nitrogen atom placement in their antitumor activity Morón et al., 1993.
Synthesis and Pharmacological Activity
Li et al. (2013) developed aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which demonstrated significant pharmacological activities including antitumor effects in vitro and in vivo, further underlining the therapeutic potential of pyrido[3,4-b]indolone derivatives Li et al., 2013. Similarly, the work by Somei et al. (1998) on 5H-pyrido[4, 3-b]indole derivatives showed a simple synthetic method that could lead to various 3-substituted methyl 5H-pyrido[4, 3-b]indole-4-carboxylates, indicating the versatility of these compounds for medicinal chemistry applications Somei et al., 1998.
Insecticidal Activity
In the realm of agricultural chemistry, Bakhite et al. (2014) synthesized and tested pyridine derivatives for their toxicity against the cowpea aphid, demonstrating that certain compounds exhibited significant insecticidal activity, which could offer new avenues for pest control strategies Bakhite et al., 2014.
Antiviral Activity
Further expanding the potential applications, Bag et al. (2014) isolated an alkaloid from Ophiorrhiza nicobarica, which showed potent anti-HSV-1 activity. This compound inhibited the viral immediate early transcriptional events, suggesting a new avenue for antiviral drug development Bag et al., 2014.
Eigenschaften
Molekularformel |
C22H27N3O3 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)-9-methyl-4-(4-methylpiperidine-1-carbonyl)pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C22H27N3O3/c1-15-8-10-24(11-9-15)21(26)17-14-25(12-13-28-3)22(27)20-19(17)16-6-4-5-7-18(16)23(20)2/h4-7,14-15H,8-13H2,1-3H3 |
InChI-Schlüssel |
NVJXEMYYMSDBAO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CCOC |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CCOC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-But-2-enedioic acid;(8S,10S,13S,14S,16R,17S)-17-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231676.png)
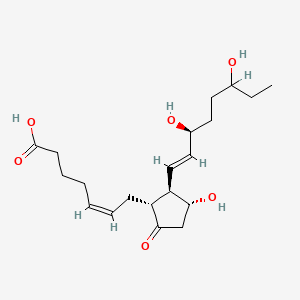
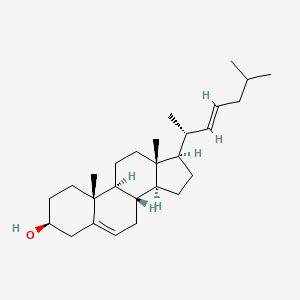


![{3,3',3''-[5-(2-amino-2-oxoethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentaazaheptacyclo[19.5.1.1(3,6).1(8,11).1(16,19).0(1,23).0(10,15)]triaconta-6(30),9,15,19,21(27)-pentaene-4,17,22-triyl-kappa(4)N(9),N(27),N(28),N(30)]tripropanoato}nickel](/img/structure/B1231687.png)
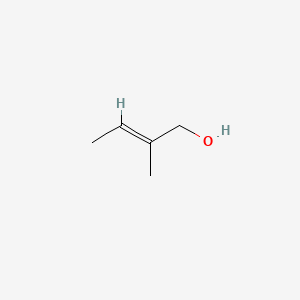


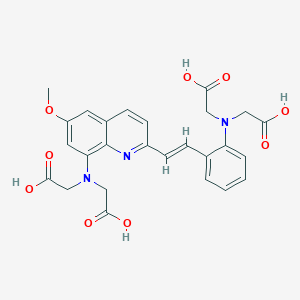
![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)
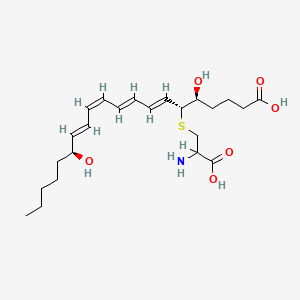
![[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate](/img/structure/B1231696.png)
